molecular formula C19H24Si2 B14368341 9-(Pentamethyldisilanyl)anthracene CAS No. 90522-22-8

9-(Pentamethyldisilanyl)anthracene

Cat. No.: B14368341
CAS No.: 90522-22-8
M. Wt: 308.6 g/mol
InChI Key: FHUHBAOZQYFCRI-UHFFFAOYSA-N
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Description

9-(Pentamethyldisilanyl)anthracene is a silicon-substituted anthracene derivative featuring a disilanyl group (-Si$2$Me$5$) at the 9-position. This compound is of interest due to the unique electronic and steric effects imparted by the silicon-based substituent, which can alter photophysical properties, thermal stability, and reactivity compared to conventional carbon-based analogs.

Properties

CAS No.

90522-22-8

Molecular Formula

C19H24Si2

Molecular Weight

308.6 g/mol

IUPAC Name

anthracen-9-yl-dimethyl-trimethylsilylsilane

InChI

InChI=1S/C19H24Si2/c1-20(2,3)21(4,5)19-17-12-8-6-10-15(17)14-16-11-7-9-13-18(16)19/h6-14H,1-5H3

InChI Key

FHUHBAOZQYFCRI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

The synthesis of 9-(Pentamethyldisilanyl)anthracene typically involves the introduction of the pentamethyldisilanyl group to the anthracene core. One common method is the use of a palladium-catalyzed cross-coupling reaction. For instance, 9,10-dibromoanthracene can be reacted with pentamethyldisilanyl chloride in the presence of a palladium catalyst and a suitable ligand under an inert atmosphere. The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for anthracene derivatives often involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions may vary to optimize yield and purity.

Chemical Reactions Analysis

9-(Pentamethyldisilanyl)anthracene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound to dihydroanthracene derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can occur at the anthracene core, particularly at the 9- and 10-positions. Halogenation, nitration, and sulfonation are common substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with potassium permanganate yields anthraquinone, while reduction with sodium borohydride produces dihydroanthracene.

Scientific Research Applications

9-(Pentamethyldisilanyl)anthracene has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique photophysical properties make it valuable in the study of light-matter interactions.

    Biology: Anthracene derivatives are used as fluorescent probes in biological imaging. They can be conjugated to biomolecules to study cellular processes.

    Medicine: Research is ongoing into the potential use of anthracene derivatives in drug delivery systems and as therapeutic agents. Their ability to intercalate into DNA makes them candidates for anticancer research.

    Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 9-(Pentamethyldisilanyl)anthracene is primarily related to its ability to interact with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as in OLEDs and fluorescent probes.

At the molecular level, the pentamethyldisilanyl group can influence the electronic properties of the anthracene core, altering its reactivity and stability. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substitution pattern at the 9-position of anthracene significantly influences molecular properties. Key comparisons include:

Compound Substituent Key Structural Features
9-(Pentamethyldisilanyl)anthracene -Si$2$Me$5$ Bulky, electron-rich disilanyl group; enhances hydrophobicity and steric hindrance.
9-Trimethylsilylanthracene -SiMe$_3$ Smaller silyl group; moderate steric bulk.
9-[(E)-2-Phenylethenyl]anthracene -CH=CHPh (vinylphenyl) Extended π-conjugation; electron-donating/withdrawing substituents alter absorption.
10-Ethylanthracene -C$2$H$5$ Alkyl group; minimal electronic perturbation.
9-Nitrovinylanthracene -CH=CH-NO$_2$ Electron-withdrawing nitro group; enhances cytotoxicity.

Spectroscopic and Optical Properties

Silicon substituents can red-shift absorption spectra due to σ conjugation. For example:

Compound Absorption Maxima (nm) Molar Extinction Coefficient (ε, dm³mol⁻¹cm⁻¹) Key Observations
ANT-SCH3 460 17,527 at 389 nm Electron-donating -SCH3 extends conjugation.
9-[(E)-2-Phenylethenyl]anthracene 450 ~12,000 (at 365 nm) Broad absorption in visible range.
9-Nitrovinylanthracene 380–420 Not reported Nitro group reduces fluorescence quantum yield.

In contrast, silicon-substituted anthracenes (e.g., 9-trimethylsilylanthracene) are expected to exhibit blue-shifted absorption compared to vinylphenyl analogs due to weaker π-conjugation with silicon .

Thermal and Electrochemical Stability

Thermal stability is influenced by substituent robustness:

Compound Thermal Decomposition (°C) Oxidation Potential (mV) Notes
ANT-SCH3 Not reported 998 High photoinitiator efficiency due to low oxidation potential.
9,10-Diphenylanthracene >300 Not reported Rigid structure enhances thermal stability.
Nitrovinylanthracenes 150–200 Not reported Nitro group reduces thermal stability.

Silicon-substituted anthracenes may exhibit enhanced thermal stability compared to nitro derivatives but lower than aryl-substituted analogs due to weaker Si-C bonds .

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